
1-Ethyl-4-methylpiperidin-4-amine
Description
1-Ethyl-4-methylpiperidin-4-amine is a useful research compound. Its molecular formula is C8H18N2 and its molecular weight is 142.24 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-ethyl-4-methylpiperidin-4-amine, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The synthesis typically involves alkylation of a pre-functionalized piperidine core. For example, N-alkylation of 4-methylpiperidin-4-amine with ethyl halides under basic conditions (e.g., K₂CO₃ in DMF or acetonitrile) is a viable route . Optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Temperature : 60–80°C balances reaction rate and side-product formation.
- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency.
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol yields >90% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃, 400 MHz) resolves ethyl (δ 1.2–1.4 ppm, triplet) and methyl (δ 1.1–1.3 ppm, singlet) groups. ¹³C NMR confirms quaternary carbons (piperidine C4 at ~45 ppm) .
- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 157.2) identifies molecular ions. Fragmentation patterns (e.g., loss of ethyl group, m/z 128) confirm substitution .
- IR : Stretching bands for NH₂ (3350–3300 cm⁻¹) and C-N (1250–1150 cm⁻¹) validate amine functionality .
Q. How can reverse-phase HPLC be utilized to assess the purity of this compound?
- Methodological Answer : Use a C18 column (e.g., Newcrom R1) with a mobile phase of acetonitrile/water (60:40) and 0.1% phosphoric acid. Detection at 254 nm provides optimal sensitivity. For MS compatibility, replace H₃PO₄ with 0.1% formic acid . Table 1 : Suggested HPLC Parameters
Column | Mobile Phase | Flow Rate | Retention Time |
---|---|---|---|
Newcrom R1 | MeCN:H₂O:H₃PO₄ (60:40:0.1) | 1.0 mL/min | ~8.2 min |
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
- Methodological Answer : Use SHELX programs (e.g., SHELXL) for refinement. For disordered ethyl/methyl groups:
- Apply ISOR and DELU restraints to stabilize thermal parameters.
- Validate hydrogen bonding via PLATON analysis. Twinned crystals require TWIN/BASF commands .
Example: A 2025 study resolved disorder in a piperidine derivative by refining two occupancy models (60:40 ratio) with R₁ < 5% .
Q. How does the steric/electronic environment of the piperidine ring influence reactivity in nucleophilic substitutions?
- Methodological Answer : The 4-methyl group increases steric hindrance, reducing nucleophilicity at the adjacent nitrogen. Computational studies (DFT, B3LYP/6-31G*) show:
- Charge distribution : Methyl withdraws electron density via inductive effects, lowering amine basicity.
- Reactivity : Ethyl groups enhance solubility in non-polar media but slow SN2 kinetics. Kinetic studies (GC-MS monitoring) confirm ~30% slower reaction vs. unsubstituted analogs .
Q. What computational approaches model interactions between this compound and serotonin receptors?
- Methodological Answer :
- Docking : Use AutoDock Vina with receptor PDB 5I6X. Protonate the amine at physiological pH for accurate binding poses.
- MD Simulations (GROMACS) : Run 100 ns trajectories to assess stability of hydrogen bonds (e.g., with Asp155).
- Validation : Compare binding free energies (MM/PBSA) with radioligand displacement assays (IC₅₀ < 1 µM confirms predictive accuracy) .
Q. How are conflicting NMR and MS data reconciled when unexpected byproducts form during synthesis?
- Methodological Answer :
- Step 1 : Use LC-MS (TOF detector) to identify byproduct masses (e.g., m/z 185 suggests di-ethylation).
- Step 2 : 2D NMR (HSQC, HMBC) assigns cross-peaks for structural elucidation.
- Step 3 : Optimize reaction stoichiometry (amine:alkylating agent = 1:1.2) to suppress over-alkylation .
Q. Data Contradiction Analysis
Case Study : A 2023 study reported inconsistent LogP values (1.86 vs. 2.10) for a related piperidine derivative. Resolution involved:
Propriétés
IUPAC Name |
1-ethyl-4-methylpiperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-3-10-6-4-8(2,9)5-7-10/h3-7,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRZABLLSMZMOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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